N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydrofuran ring.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The pyrazole and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Tetrahydrofuran Ring: The final step involves the formation of the tetrahydrofuran ring through a cyclization reaction, typically using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-9-14(8-18-19)13-4-11(5-16-7-13)6-17-15(20)12-2-3-21-10-12/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAXXLRIOGMBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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